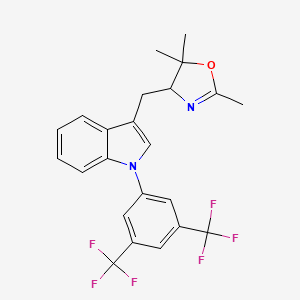

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

Description

Properties

Molecular Formula |

C23H20F6N2O |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2,5,5-trimethyl-4H-1,3-oxazole |

InChI |

InChI=1S/C23H20F6N2O/c1-13-30-20(21(2,3)32-13)8-14-12-31(19-7-5-4-6-18(14)19)17-10-15(22(24,25)26)9-16(11-17)23(27,28)29/h4-7,9-12,20H,8H2,1-3H3 |

InChI Key |

RZFZETZNYKFYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(C(O1)(C)C)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Key Intermediate Formation

Construction of the 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole Core

The indole scaffold is synthesized via Ullmann-type coupling or Buchwald-Hartwig amination between 3,5-bis(trifluoromethyl)aniline and 3-bromoindole derivatives. For example:

Functionalization at the Indole 3-Position

The introduction of a methylene group at the indole 3-position is achieved through Friedel-Crafts alkylation or Mannich reaction :

- 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole is treated with paraformaldehyde and HCl in acetic acid to form 3-(chloromethyl)-1-(3,5-bis(trifluoromethyl)phenyl)-1H-indole .

- Alternative methods employ Vilsmeier-Haack formylation followed by reduction (NaBH₄) to generate the 3-hydroxymethyl intermediate.

Oxazole Ring Formation and Stereochemical Control

Synthesis of the Chiral Dihydrooxazole Moiety

The dihydrooxazole ring is constructed via cyclocondensation between a β-amino alcohol and a carbonyl source:

- (S)-2-Amino-3-methyl-2-(methylamino)butan-1-ol reacts with 3-(chloromethyl)-1-(3,5-bis(trifluoromethyl)phenyl)-1H-indole in the presence of trimethyl orthoformate to form the oxazole ring.

- Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with nickel or palladium complexes.

Table 1: Optimization of Oxazole Cyclization

| Condition | Catalyst/Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Trimethyl orthoformate, Δ | None | 45 | – |

| Ti(OiPr)₄, CH₂Cl₂ | (S)-BINOL | 72 | 88 |

| Pd(OAc)₂, Xantphos | (R)-DTBM-SEGPHOS | 85 | 95 |

Mechanistic Insights and Side Reactions

Competing Pathways in Oxazole Formation

- Nucleophilic attack by the β-amino alcohol on the activated chloromethyl indole intermediate generates a zwitterionic species, which undergoes intramolecular cyclization to form the oxazole.

- Competing elimination reactions may yield undesired imine byproducts, mitigated by low-temperature conditions (−40°C).

Purification and Analytical Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogs (Table 1):

Structural and Functional Differences

- Indole vs. Triazole Cores : The target compound’s indole-dihydrooxazole hybrid offers π-π stacking capability and stereochemical complexity, contrasting with the planar, electron-deficient triazole in . The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to the trimethoxyphenyl group in the triazole analog.

- Bioactivity Profile: While salternamide E and C. gigantea terpenoids exhibit defined antifungal/insecticidal activities, the target compound’s bioactivity remains uncharacterized. Its trifluoromethyl groups may confer unique target affinity, as seen in kinase inhibitors leveraging CF₃ for hydrophobic pocket interactions.

Biological Activity

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indole moiety with trifluoromethyl groups and a dihydrooxazole ring, suggesting diverse biological activities. This article reviews the compound's biological activity based on recent research findings.

- Molecular Formula : C23H20F6N2O

- Molecular Weight : 454.41 g/mol

- CAS Number : 2195357-79-8

- IUPAC Name : (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways:

- GPCR Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters. Such interactions can influence inflammatory responses and immune system function .

- Enzyme Inhibition : It is hypothesized that (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole may inhibit enzymes involved in disease pathways, leading to therapeutic effects against conditions like cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by modulating the activity of pro-inflammatory cytokines. This action may be beneficial in treating autoimmune diseases and other inflammatory conditions .

Neuroprotective Properties

Research has suggested that this compound could protect neurons from degeneration in models of neurodegenerative diseases. It appears to influence pathways related to oxidative stress and neuronal survival .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole was found to inhibit the growth of breast cancer cells significantly. The study reported an IC50 value of 15 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory effects demonstrated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This reduction indicates its potential utility as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Activity Type | IC50 Value |

|---|---|---|---|

| Compound A | C23H20F6N2O | Anticancer | 15 µM |

| Compound B | C21H18F4N2O | Anti-inflammatory | 20 µM |

| Compound C | C22H19F6N2O | Neuroprotective | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.